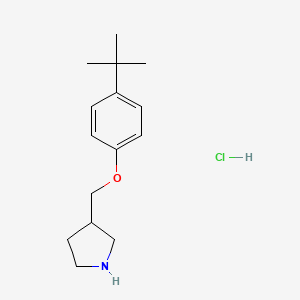

4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of ether synthesis methodologies and pyrrolidine chemistry. The foundational work in ether synthesis can be traced to Alexander Williamson's seminal research in 1850, which established the Williamson ether synthesis as a fundamental reaction for creating carbon-oxygen bonds. This methodology involves the reaction of an alkoxide ion with a primary alkyl halide via an substitution nucleophilic bimolecular mechanism, providing the theoretical framework that would later enable the synthesis of complex ether derivatives such as this compound.

The specific structural motif combining tert-butyl phenol derivatives with pyrrolidine-containing ethers gained prominence through advances in medicinal chemistry research during the late 20th and early 21st centuries. The recognition of pyrrolidine-containing compounds as valuable pharmacophores led to systematic investigations of various substitution patterns and linkage strategies. Research into tert-butyl-substituted phenolic compounds has been extensively documented, with compounds such as 2,4,6-tri-tert-butylphenol serving as important industrial antioxidants and synthetic intermediates since the early 20th century.

Contemporary synthesis of this compound builds upon established methodologies for creating ether linkages between aromatic and aliphatic systems. The compound's development represents a convergence of classical synthetic organic chemistry with modern pharmaceutical research needs, particularly in the context of developing novel therapeutic agents targeting neurological and metabolic pathways.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 3-[(4-tert-butylphenoxy)methyl]pyrrolidine hydrochloride, which accurately describes the connectivity and stereochemical relationships within the molecular structure.

The compound is registered under Chemical Abstracts Service number 1185298-56-9, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize the compound under several synonymous designations, including this compound and Pyrrolidine, 3-[[4-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1).

The molecular formula is established as C₁₅H₂₄ClNO, with a molecular weight of 269.81 grams per mole. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System format: CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl. The International Chemical Identifier key RKAFBXFTNCZZGB-UHFFFAOYSA-N provides additional identification capabilities for computational chemistry applications.

| Nomenclature Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-[(4-tert-butylphenoxy)methyl]pyrrolidine hydrochloride |

| Chemical Abstracts Service Number | 1185298-56-9 |

| Molecular Formula | C₁₅H₂₄ClNO |

| Molecular Weight | 269.81 g/mol |

| International Chemical Identifier Key | RKAFBXFTNCZZGB-UHFFFAOYSA-N |

Significance in Modern Organic and Medicinal Chemistry

This compound occupies a significant position in contemporary organic and medicinal chemistry research due to its unique structural features and versatile synthetic applications. The compound's importance stems from its role as both a synthetic intermediate in complex molecular constructions and as a research tool for investigating biological systems.

In medicinal chemistry contexts, compounds containing the 4-tert-butylphenoxy structural motif have demonstrated considerable potential as dual-target ligands for neurological applications. Research has shown that related 4-tert-butylphenoxyalkoxyamines can function as histamine H₃ receptor antagonists and monoamine oxidase B inhibitors, suggesting potential therapeutic applications in Parkinson's disease treatment. These dual-target properties represent an important advancement in drug design strategies, where single molecules can modulate multiple biological pathways simultaneously.

The pyrrolidine moiety within the compound's structure contributes significantly to its biological relevance. Pyrrolidine-containing compounds have been extensively studied as building blocks in drug design, particularly due to their ability to interact with various enzyme systems and receptors. The specific stereochemical constraints imposed by the pyrrolidine ring system can influence molecular binding interactions and pharmacokinetic properties, making these structural features highly valued in pharmaceutical research.

Synthetic organic chemistry applications of this compound extend beyond pharmaceutical research into broader areas of chemical synthesis. The compound serves as a valuable intermediate in the preparation of more complex molecular architectures, particularly those requiring precise control of stereochemistry and functional group compatibility. The presence of multiple reactive sites allows for further chemical modifications through various reaction pathways, including nucleophilic substitution, oxidation, and reduction processes.

| Research Application | Significance | Key Properties |

|---|---|---|

| Medicinal Chemistry | Dual-target ligand development | Histamine H₃ receptor affinity, Monoamine oxidase B inhibition |

| Synthetic Chemistry | Intermediate for complex synthesis | Multiple reactive sites, Stereochemical control |

| Biochemical Research | Biological system investigation | Neurotransmitter pathway modulation |

| Pharmaceutical Development | Drug design building block | Enhanced solubility, Structural versatility |

Current research trends indicate growing interest in tert-butyl-substituted phenolic ethers as components of larger molecular frameworks designed for specific biological targets. The compound's ability to participate in various chemical transformations while maintaining structural integrity makes it particularly valuable for combinatorial chemistry approaches and structure-activity relationship studies. Furthermore, the hydrochloride salt formation enhances the compound's utility in aqueous systems and biological assays, expanding its applicability across diverse research domains.

Propriétés

IUPAC Name |

3-[(4-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-15(2,3)13-4-6-14(7-5-13)17-11-12-8-9-16-10-12;/h4-7,12,16H,8-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAFBXFTNCZZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-56-9 | |

| Record name | Pyrrolidine, 3-[[4-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Applications De Recherche Scientifique

Scientific Research Applications

4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride has several notable applications in scientific research:

- Neuropharmacological Studies : Preliminary research indicates that this compound may exhibit neuroprotective effects and modulate neurotransmitter systems. It has been studied for its potential interactions with dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.

- Chemical Synthesis : The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new compounds with enhanced biological activities.

- Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological targets, particularly receptors involved in neurotransmission. Understanding these interactions is essential for drug design and development.

Case Studies and Research Findings

Research findings highlight the potential applications of this compound:

- Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from oxidative stress, suggesting its potential use in treating neurodegenerative diseases.

- Modulation of Neurotransmitter Systems : Investigations into its effects on serotonin and dopamine levels have shown promise in understanding its role as a mood stabilizer.

- Synthetic Pathways : The synthesis typically involves multi-step reactions that can be optimized for yield and purity. Variations in reaction conditions can lead to different derivatives with distinct biological activities.

Mécanisme D'action

The mechanism by which 4-(tert-butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding, the compound may interact with specific receptors, modulating their activity and leading to biological effects.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes that the compound inhibits.

Receptors: Receptors that the compound binds to.

Pathways: Biological pathways affected by the compound's activity.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Overview of Key Features

*Estimated based on analogs; precise data require experimental validation.

Key Comparative Insights

Hydrophobicity and Steric Effects

- Target Compound vs. [1] and [4]: The tert-butyl group in all three compounds enhances lipophilicity, favoring membrane permeability.

Pharmacological Relevance

- Chiral Influence of [3]: The stereospecific hydroxyl and carbamate groups in [3] make it a precursor for enantioselective drug synthesis, whereas the target compound’s non-chiral pyrrolidine may offer broader but less specific interactions .

- Hydrazine Utility in [4] : The hydrazine group in [4] facilitates ring-forming reactions (e.g., indole synthesis), contrasting with the target compound’s ether-pyrrolidine motif, which is more suited for receptor binding or prodrug strategies .

Research Implications and Limitations

While direct comparative pharmacological data are absent in the provided evidence, structural trends suggest:

- The target compound’s tert-butyl and pyrrolidine groups may enhance blood-brain barrier penetration, making it a candidate for neuropharmacology.

- Limitations : Experimental validation is critical, as molecular weight and stereochemistry significantly impact bioavailability and toxicity.

Activité Biologique

4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring and a pyrrolidinylmethyl ether moiety. Its molecular formula is C15H22ClN, with a molecular weight of approximately 265.80 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, potentially influencing neurotransmission and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing pyrrolidine rings have been shown to possess significant antibacterial and antifungal activities. Although specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest potential effectiveness against various pathogens.

Anticancer Properties

Some studies have explored the anticancer potential of related compounds. For example, compounds with similar functional groups have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Investigations into the specific effects of this compound on cancer cells are warranted to elucidate its potential role in cancer therapy.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, there is a hypothesis that this compound may exhibit neuroprotective properties. Research into related compounds has shown that they can reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could be applicable to this compound.

Case Studies

- Study on Neuroprotective Activity : A study investigating similar compounds found that they significantly reduced neuronal death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Testing : Another investigation tested various derivatives against bacterial strains, revealing promising results for compounds with similar structures, indicating that further research on this specific compound could yield valuable insights.

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound A | Moderate | High | Low |

| Related Compound B | High | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step synthesis typically involves:

-

Step 1 : Alkylation of pyrrolidine with 4-(tert-butyl)phenyl methyl ether precursors.

-

Step 2 : Hydrochloride salt formation via acid-base titration.

-

Optimization : Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity). Central Composite Designs (CCD) or Box-Behnken models minimize trial-and-error approaches . Reaction path searches via quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways .

- Data Table : Example DoE parameters for yield optimization:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 60–120 | 90 |

| Molar Ratio | 1:1–1:3 | 1:2.5 |

| Solvent (DMF/THF) | 20–80% DMF | 60% DMF |

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm substituent positions (e.g., tert-butyl group at 4-position, pyrrolidinylmethyl ether linkage) .

- HPLC-MS : Assess purity (>98%) and detect byproducts (e.g., unreacted intermediates) .

- XRD : Resolve crystalline structure if single crystals are obtainable . Cross-validate with computational models (e.g., Gaussian or ORCA software) .

Q. What in vitro biological screening strategies are appropriate for preliminary activity assessment?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase for neurological applications) .

- Receptor Binding : Radioligand displacement studies (e.g., GPCRs) with competitive binding curves .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to establish IC50 values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, and what limitations exist?

- Methodological Answer :

-

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Validate with MD simulations (e.g., GROMACS) to assess stability over time .

-

Limitations : Force field inaccuracies for halogenated or bulky substituents (e.g., tert-butyl) may require hybrid QM/MM approaches .

- Data Contradiction Analysis : If experimental IC50 diverges from docking scores, check for:

-

Protonation state mismatches at physiological pH.

-

Solvent effects omitted in simulations .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data in reaction mechanisms?

- Methodological Answer :

- Root-Cause Workflow :

Replicate experiments under controlled conditions (e.g., inert atmosphere).

Compare computational transition states (IRC calculations) with experimental intermediates (trapped via quench-flow NMR) .

Validate with isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways .

Q. What strategies ensure compound stability during long-term storage and in biological assays?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) for aqueous solubility challenges .

- Data Table : Example stability profile:

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 25°C, dark, 3 mo | <5% | None detected |

| 40°C, 75% RH, 1 mo | 12% | Hydrolyzed ether |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.